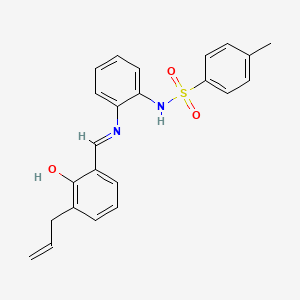
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is a synthetic compound known for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound is characterized by its complex structure, which includes an allyl group, a hydroxybenzylidene moiety, and a sulfonamide group. These functional groups contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide typically involves a multi-step process. One common method includes the condensation reaction between 3-allyl-2-hydroxybenzaldehyde and 2-aminophenyl-4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Potential as an anticancer agent due to its cytotoxicity against cancer cell lines.
Biological Studies: Investigation of its interactions with enzymes and proteins.
Industrial Applications: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This binding can lead to the disruption of enzyme function and subsequent cellular effects. Additionally, the compound may exert its effects through the induction of oxidative stress or the activation of apoptotic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-allyl-2-hydroxybenzylidene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides: Known for their anticancer properties.
N-(2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the allyl group.
Uniqueness
N-(2-(3-allyl-2-hydroxybenzylideneamino)phenyl)-4-methylbenzenesulfonamide is unique due to the presence of the allyl group, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific interactions with biological targets.
Propriétés
Numéro CAS |
28857-01-4 |
|---|---|
Formule moléculaire |
C23H22N2O3S |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
N-[2-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-7-18-8-6-9-19(23(18)26)16-24-21-10-4-5-11-22(21)25-29(27,28)20-14-12-17(2)13-15-20/h3-6,8-16,25-26H,1,7H2,2H3 |
Clé InChI |
JRMRBHYADZUYPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=CC(=C3O)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


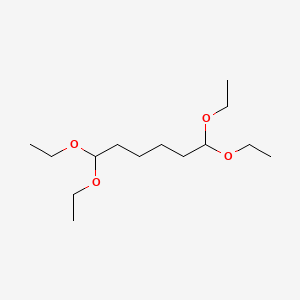
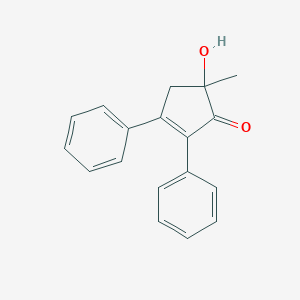
![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(naphthalen-2-yl)acetamide](/img/structure/B14148751.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14148752.png)
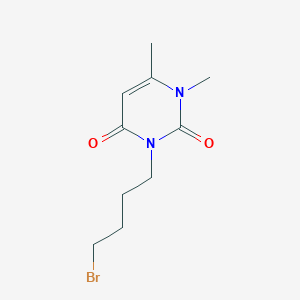
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)
![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)
![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
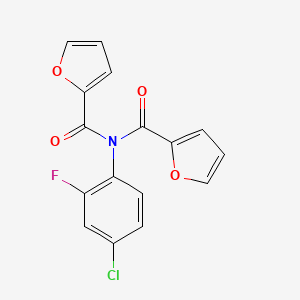
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)
![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)
